molecular formula C7H11FN2 B8676295 2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile CAS No. 82212-65-5

2-Amino-2-(fluoromethyl)-4-methylpent-4-enenitrile

Cat. No. B8676295
Key on ui cas rn: 82212-65-5
M. Wt: 142.17 g/mol
InChI Key: DOIQRIXOTUGHAZ-UHFFFAOYSA-N
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Patent
US04446151

Procedure details

In a 10 L reactor, filled with nitrogen, about 100 mL of a solution of methallyl chloride (453 g, 490 mL, 5.0 moles) in dry tetrahydrofuran (THF) (4 L) is added to a stirred suspension of magnesium turnings (486 g, 20 moles) in THF (1 L), previously activated by 2 mL of methyl iodide. The mixture is heated until Grignard formation starts, then the reactor is cooled with ice and methallyl chloride solution is added at such a rate that the internal temperature does not exceed 50° C. After stirring overnight at room temperature, the Grignard is separated from the excess of magnesium, transferred to a 20 L reactor, and cooled to -40° C. A solution of fluoroacetonitrile (276 g, 253 mL, 4.68 moles) in THF (1 L) is added slowly (within about 15 min), maintaining the internal temperature between -40° and -35° C. Stirring is continued for 30 minutes at -40° C., then the mixture is cooled to -60° C. and hydrolyzed by slow addition of a water/THF mixture (300 mL, 1:1). After that, a solution of ammonium chloride (795 g) and sodium cyanide (490 g) in water (7.5 L), previously cooled with ice, is poured in rapidly, the dry ice bath is removed, and the mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature. After saturation with sodium chloride (about 2 kg), the organic layer is separated, and the aqueous phase is extracted twice with ether (2×3 L). Drying (Na2SO4) and evaporation gives a dark oil (687 g) which is dissolved in ether (5 L) and extracted carefully with 10% hydrochloric acid (4×650 mL). The combined aqueous phases are cooled with ice and made basic with conc. ammonia. The oil which separates is dissolved in diethyl ether (2.5 L), and the aqueous layer is extracted with diethyl ether (2×2 L). Drying (Na2SO4) and evaporation gives the crude title compound as a dark oil (488 g, 73%) which is used for the next step without further purification.
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
486 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
253 mL
Type
reactant
Reaction Step Six
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
795 g
Type
reactant
Reaction Step Seven
Quantity
490 g
Type
reactant
Reaction Step Seven
Name
Quantity
7.5 L
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].[Mg].CI.[F:9][CH2:10][C:11]#[N:12].[Cl-].[NH4+:14].[C-:15]#N.[Na+].C(=O)=O>O1CCCC1.O.O.O1CCCC1>[F:9][CH2:10][C:11]([NH2:12])([CH2:1][C:2]([CH3:3])=[CH2:4])[C:15]#[N:14] |f:4.5,6.7,11.12|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O.O1CCCC1
Step Two
Name
solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
490 mL
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
486 g
Type
reactant
Smiles
[Mg]
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Six
Name
Quantity
253 mL
Type
reactant
Smiles
FCC#N
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
795 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
490 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
7.5 L
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated until Grignard formation starts
ADDITION
Type
ADDITION
Details
is added at such a rate that the internal temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 50° C
CUSTOM
Type
CUSTOM
Details
the Grignard is separated from the excess of magnesium
CUSTOM
Type
CUSTOM
Details
transferred to a 20 L reactor
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -40° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature between -40° and -35° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for 30 minutes at -40° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour at an internal temperature between 0° C. and room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After saturation with sodium chloride (about 2 kg), the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ether (2×3 L)
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FCC(C#N)(CC(=C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 687 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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